N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Epigenetics SMYD inhibition Structure-Activity Relationship

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-62-6) is a synthetic small-molecule oxalamide derivative with a molecular formula of C21H23N3O4 and a molecular weight of 381.4 g/mol. It is a member of a broader class of N,N'-disubstituted oxalamides that have been investigated in patent literature as inhibitors of SMYD family proteins, specifically SMYD2 and SMYD3 histone lysine methyltransferases.

Molecular Formula C21H23N3O4
Molecular Weight 381.432
CAS No. 941890-62-6
Cat. No. B2852904
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameN1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide
CAS941890-62-6
Molecular FormulaC21H23N3O4
Molecular Weight381.432
Structural Identifiers
SMILESCC1=C(C=C(C=C1)NC(=O)C(=O)NCC2=CC(=CC=C2)OC)N3CCCC3=O
InChIInChI=1S/C21H23N3O4/c1-14-8-9-16(12-18(14)24-10-4-7-19(24)25)23-21(27)20(26)22-13-15-5-3-6-17(11-15)28-2/h3,5-6,8-9,11-12H,4,7,10,13H2,1-2H3,(H,22,26)(H,23,27)
InChIKeyGKSNDYCBJXMMMY-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (941890-62-6): Structural Identity and Research Classification


N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 941890-62-6) is a synthetic small-molecule oxalamide derivative with a molecular formula of C21H23N3O4 and a molecular weight of 381.4 g/mol. [1] It is a member of a broader class of N,N'-disubstituted oxalamides that have been investigated in patent literature as inhibitors of SMYD family proteins, specifically SMYD2 and SMYD3 histone lysine methyltransferases. The compound features a distinctive 3-methoxybenzyl group on the N1 oxalamide nitrogen and a 4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl group on the N2 nitrogen, creating a specific substitution pattern that differentiates it from closely related 2-methoxybenzyl positional isomers.

Why Generic Substitution is Not Advisable for N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide


Generic substitution within the oxalamide class is not recommended because small structural variations, particularly the position of a methoxy substituent, can lead to significant differences in target binding affinity and selectivity. The target compound, bearing a 3-methoxybenzyl moiety, is structurally distinct from its 2-methoxybenzyl positional isomer (CAS 941890-65-9), and this positional difference is predicted to alter hydrogen-bonding capabilities and steric interactions within enzyme active sites. In the context of SMYD protein inhibition, where the compound class has been cited in patent literature, even subtle modifications to the N1-substituent can impact potency and selectivity profiles. Therefore, substituting this compound with a different oxalamide analog cannot guarantee equivalent biological results in assays designed around its specific target engagement profile.

Quantitative Evidence Guide for N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide: Comparator-Based Differentiation


Methoxy Positional Isomerism: 3-Methoxy vs. 2-Methoxybenzyl Physicochemical and Predicted Binding Comparison

The target compound (3-methoxybenzyl isomer, CAS 941890-62-6) can be directly compared to its closest commercially available analog, the 2-methoxybenzyl isomer (CAS 941890-65-9). Both share an identical molecular formula (C21H23N3O4) and molecular weight (381.4 g/mol), but the position of the methoxy group shifts from the meta (3-position) to the ortho (2-position) of the benzyl ring. This positional shift alters the computed XLogP3-AA value. The target compound has a computed XLogP3-AA of 2.1, whereas the 2-methoxy isomer, due to potential internal hydrogen bonding, is predicted to exhibit a different, likely lower, XLogP value. [1] This difference in lipophilicity directly impacts membrane permeability and non-specific protein binding. Furthermore, in silico docking analysis indicates that the 3-methoxy oxygen serves as a hydrogen-bond acceptor in a different spatial orientation than the 2-methoxy oxygen, leading to predicted differential interactions with target residues in the SMYD3 substrate binding pocket. [2]

Epigenetics SMYD inhibition Structure-Activity Relationship

Rotatable Bond Count as a Selectivity Determinant: Comparison with N1-Cyclopropyl Analog

The target compound possesses 5 rotatable bonds, a consequence of its flexible 3-methoxybenzyl substituent. [1] This can be compared to a structurally related but more rigid analog, N1-cyclopropyl-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide (CAS 942012-24-0), which has a constrained cyclopropyl group replacing the benzyl moiety. The higher number of rotatable bonds in the target compound suggests it samples a broader conformational space in solution, which is a class-level characteristic often associated with a higher entropic penalty upon binding but also the potential to adapt to different binding site conformations. In contrast, the cyclopropyl analog is more pre-organized, a feature sometimes linked to enhanced selectivity for a single target conformation.

Medicinal Chemistry Conformational Flexibility Kinase Selectivity

Class-Level Target Engagement: Patent-Assigned SMYD Inhibitory Activity vs. Untargeted Analogs

The target compound is explicitly cited within the context of patent CA 2960275, which describes the inhibition of SMYD proteins for therapeutic applications, including cancer. This patent association provides a class-level inference of target engagement that is absent for many other oxalamide analogs sold purely as building blocks without biological annotation. While the specific IC50 or Ki value for this exact compound against SMYD2 or SMYD3 is not publicly disclosed, the patent linkage implies it was selected from a broader SAR series for its favorable activity profile. This contrasts with analogs such as N1-isobutyl-N2-(3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide, for which no patent-assigned biological target has been identified.

Cancer Epigenetics SMYD2/3 Target Engagement

Validated Application Scenarios for N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide Based on Differential Evidence


SMYD2/3 Epigenetic Probe Development and SAR Studies

The compound's patent linkage to SMYD protein inhibition, combined with its unique 3-methoxybenzyl substitution, makes it a valuable tool compound for structure-activity relationship (SAR) studies aimed at optimizing SMYD2/3 inhibitors. Researchers can use this compound as a starting point to systematically explore how the meta-methoxy position influences target potency and selectivity compared to the ortho- and para-methoxy congeners.

Comparative Selectivity Profiling Against the 2-Methoxy Isomer

Given the predicted physicochemical and geometric differences with the 2-methoxybenzyl positional isomer (CAS 941890-65-9), this compound is ideally suited for a pairwise comparative study. Such a study would experimentally quantify how the methoxy position impacts binding affinity, selectivity within the SMYD family, and cellular target engagement. The predicted difference in lipophilicity (XLogP3-AA) also makes this pair suitable for studying how small structural changes affect cellular permeability. [1]

Conformational Flexibility and Off-Target Profiling

The compound's relatively high number of rotatable bonds (5) compared to more rigid analogs like the N1-cyclopropyl derivative makes it a useful tool for investigating the role of conformational flexibility in kinase and methyltransferase inhibitor selectivity. This application involves profiling the compound against a panel of related epigenetic targets to empirically determine its selectivity window and comparing it with the selectivity profile of the constrained analog.

Fragment-Based and Structure-Guided Lead Optimization

The well-defined oxalamide core with two distinct substitution sites makes this compound a suitable scaffold for fragment-based drug design. The 3-methoxybenzyl group can be computationally modeled into the SMYD3 substrate binding pocket to predict key interactions, which can then be validated through the synthesis and testing of simplified analogs. This application leverages the compound's patent-backed target hypothesis to guide medicinal chemistry efforts.

Quote Request

Request a Quote for N1-(3-methoxybenzyl)-N2-(4-methyl-3-(2-oxopyrrolidin-1-yl)phenyl)oxalamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.